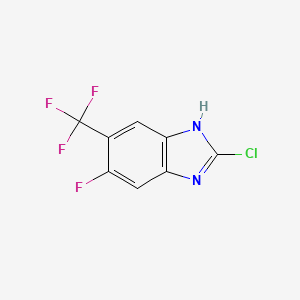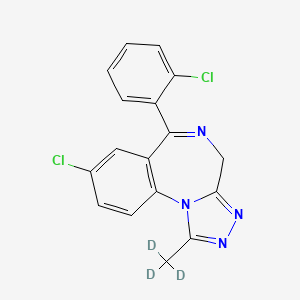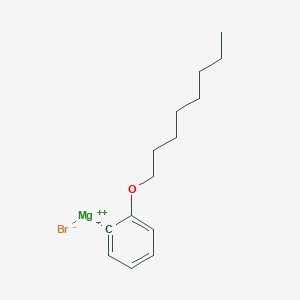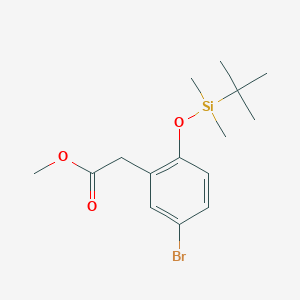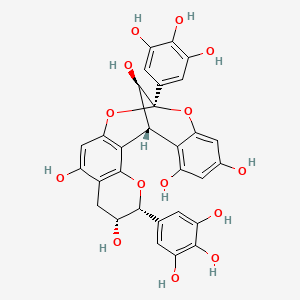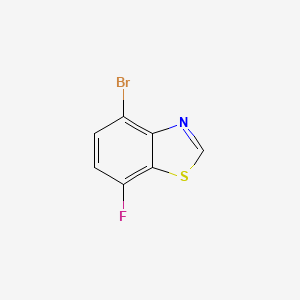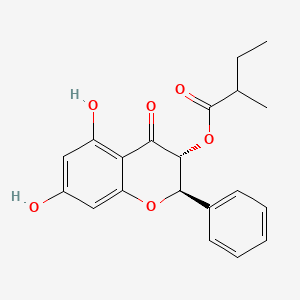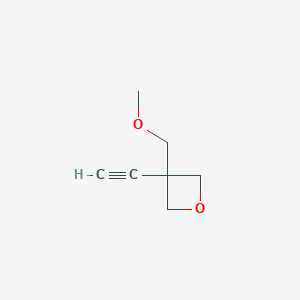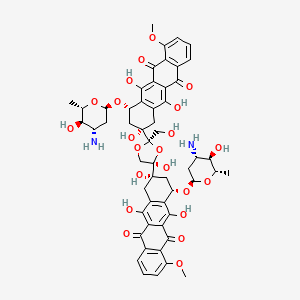![molecular formula C7H10O2 B13449252 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H3)methylbicyclo[111]pentane-1-carboxylic acid is a compound with the molecular formula C7H10O2 It is a derivative of bicyclo[111]pentane, a unique structure characterized by its three-dimensional, highly strained carbon framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical reaction between propellane and diacetyl, followed by a haloform reaction to produce the desired compound . The reaction conditions often require the use of solvents such as diethyl ether and reagents like methyl lithium .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism by which 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s strained carbon framework allows it to participate in unique chemical reactions, making it a versatile tool in synthetic chemistry . Its interactions with biological molecules can also provide insights into the mechanisms of action of potential therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound is similar in structure but contains a methoxycarbonyl group instead of a methyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another related compound with two carboxylic acid groups, offering different reactivity and applications.
Uniqueness
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its deuterium-labeled methyl group, which can provide valuable information in mechanistic studies and isotopic labeling experiments. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
129.17 g/mol |
IUPAC-Name |
3-(trideuteriomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 |
InChI-Schlüssel |
TUFJVYRDYWRNOL-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C12CC(C1)(C2)C(=O)O |
Kanonische SMILES |
CC12CC(C1)(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


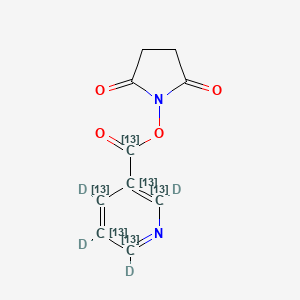

![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)
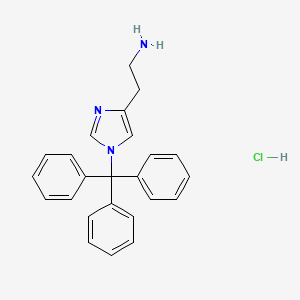
![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)
